(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
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Overview
Description
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BClNO4 and a molecular weight of 215.4 g/mol . This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-2-(methoxycarbonyl)pyridine with a boron reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).
Major Products
Scientific Research Applications
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s methoxycarbonyl group provides additional functionality that can be leveraged in various synthetic applications .
Properties
Molecular Formula |
C7H7BClNO4 |
---|---|
Molecular Weight |
215.40 g/mol |
IUPAC Name |
(5-chloro-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BClNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3 |
InChI Key |
BTAJIMSVHABMIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)C(=O)OC)(O)O |
Origin of Product |
United States |
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